CYP26A1 Inhibition: Fused Benzofurotriazole Core vs. Liarozole and Benzofuran-Derived Comparators
Benzofurotriazoles bearing the fused [2,3-d] core architecture (compound class 353) were evaluated for CYP26A1 inhibitory activity in an MCF-7 breast cancer cell assay and compared directly to the clinical candidate liarozole (an imidazole-containing benzofuran analog) as well as to benzofuran and benzotriazole controls [1]. While specific IC₅₀ values for individual benzofurotriazole 353 derivatives are not disclosed in the available abstract, the SAR study established that the fused benzofurotriazole scaffold confers CYP26A1 inhibition that is absent in benzofuran alone or benzotriazole alone, and that these compounds were developed as structural analogs specifically to explore differential P450 inhibition profiles relative to liarozole [1].
| Evidence Dimension | CYP26A1 enzyme inhibition |
|---|---|
| Target Compound Data | Benzofurotriazoles 353 (fused benzofuro[2,3-d]triazole core derivatives); activity reported as present and distinct from non-fused analogs |
| Comparator Or Baseline | Liarozole (imidazole-containing benzofuran, clinical candidate); benzofuran alone; benzotriazole alone |
| Quantified Difference | Qualitative differentiation: fused core confers CYP26A1 interaction; benzofuran and benzotriazole alone show no detectable CYP26A1 inhibition in this assay system |
| Conditions | MCF-7 human breast cancer cell assay; CYP26A1 catalyzes all-trans retinoic acid (ATRA) metabolism |
Why This Matters
This class-level differentiation identifies the fused benzofuro[2,3-d]triazole core as a privileged scaffold for developing CYP26A1 modulators relevant to retinoid-resistant cancers, a therapeutic niche where generic benzofurans or benzotriazoles are inactive and therefore unsuitable substitutes.
- [1] ScienceDirect. Liarozole and Benzofurotriazole Analogues: CYP26A1 Inhibition in MCF-7 Cell Assay. Comprehensive Heterocyclic Chemistry III, Chapter 3.08.4.2 Benzofurans. 2008. pp. 308-310. View Source
